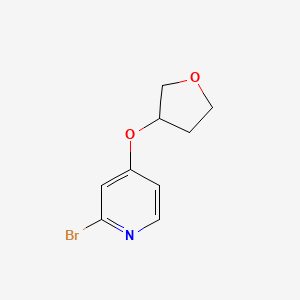

2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine

Description

2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine is a pyridine derivative characterized by a bromine atom at the 2-position and a tetrahydrofuran-3-yl ether group at the 4-position of the pyridine ring. The molecular formula is inferred as C₉H₁₀BrNO₂, with a molecular weight of 244.09 g/mol, consistent with bromopyridine derivatives bearing oxygen-containing substituents .

The tetrahydrofuran (THF) moiety introduces a cyclic ether group, which may enhance solubility in polar solvents compared to linear ether analogs. Bromine at the 2-position likely influences electronic effects, directing electrophilic substitution reactions to specific sites on the pyridine ring.

Propriétés

IUPAC Name |

2-bromo-4-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-9-5-7(1-3-11-9)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAWETFXXRONTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine involves the reaction of 2-bromopyridine with sodium hydroxide in the presence of tetrahydrofuran (THF). The reaction typically proceeds under reflux conditions, allowing the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form different functional groups, or reduced to modify the compound’s properties.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.

Mécanisme D'action

The mechanism by which 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine exerts its effects depends on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological studies, its interactions with biomolecules can influence cellular processes and pathways, although detailed mechanisms are still under investigation .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|---|

| 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine | Br (2), THF-3-yl-O (4) | C₉H₁₀BrNO₂ | 244.09* | Bromopyridine, cyclic ether | Not Provided |

| 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine | Br (5), THF-3-yl-O (2) | C₉H₁₀BrNO₂ | 244.09 | Bromopyridine, cyclic ether | 494771-98-1 |

| 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine | Br (2), THF-3-yl-O (3) | C₉H₁₀BrNO₂ | 244.09 | Bromopyridine, cyclic ether | 1049023-88-2 |

| 4-Bromo-3-ethoxypyridine | Br (4), Ethoxy (3) | C₇H₈BrNO | 202.05 | Bromopyridine, linear ether | 2026-42-8 |

| 2-Bromo-5-(piperidin-4-yl)pyridine | Br (2), Piperidin-4-yl (5) | C₁₀H₁₃BrN₂ | 241.13 | Bromopyridine, amine | 1159814-58-0 |

Positional Isomers

- 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine (CAS 494771-98-1): This isomer swaps the bromine and ether group positions. Its THF-ether group at the 2-position could enhance solubility in non-polar solvents due to reduced steric constraints .

- This could reduce catalytic or binding efficacy in pharmaceutical applications compared to the 2,4-substituted target compound .

Ether Group Variations

- 4-Bromo-3-ethoxypyridine (CAS 2026-42-8): Replacing the THF-ether with a linear ethoxy group simplifies the structure but reduces lipophilicity. Ethoxy groups are less sterically demanding, which might improve metabolic stability in drug design compared to cyclic ethers .

- 5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine : This derivative () features a polyethylene glycol-like chain, significantly enhancing hydrophilicity. Such modifications are advantageous in improving aqueous solubility for biomedical applications .

Heterocyclic vs. Acyclic Substituents

- 2-Bromo-5-(piperidin-4-yl)pyridine (CAS 1159814-58-0): The piperidine group introduces a basic nitrogen, enabling salt formation and altering pharmacokinetic properties. Compared to the THF-ether in the target compound, this amine group could facilitate stronger hydrogen bonding in biological systems, enhancing target affinity .

Key Research Findings

Electronic Effects : Bromine at the 2-position in pyridine derivatives withdraws electron density, directing electrophilic attacks to the 4-position. In the target compound, the THF-ether at the 4-position may further deactivate the ring, reducing reactivity compared to analogs with substituents at meta positions .

Solubility : Cyclic ethers like THF-3-yl-O groups improve solubility in organic solvents (e.g., THF, DCM) compared to linear ethers but may reduce water solubility. Derivatives with extended ether chains (e.g., polyethylene glycol) exhibit superior aqueous solubility .

Biological Interactions : Piperidine-substituted analogs demonstrate enhanced binding to amine receptors, suggesting that the target compound’s THF-ether may be less effective in neurological applications compared to amine-bearing derivatives .

Activité Biologique

2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine is a compound that has garnered attention due to its unique structural features, which include a bromine atom and a tetrahydrofuran moiety linked through an ether bond. This combination potentially influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₀BrNO₂

- Molecular Weight : Approximately 244.09 g/mol

- Structure : The compound features a pyridine ring substituted with a bromine atom and a tetrahydrofuran group, which may contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine exhibits several biological activities, including:

- Antimicrobial Activity : Pyridine derivatives have been noted for their potential as antimicrobial agents. The presence of the tetrahydrofuran group may enhance the compound's ability to interact with microbial targets, leading to effective inhibition of growth.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Similar compounds have demonstrated the ability to inhibit specific cancer-related pathways, such as those involving the TGF-β receptor (ALK5), which plays a significant role in tumor progression and fibrosis .

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor in critical biological pathways. For instance, studies on related compounds indicate their capability to inhibit autophosphorylation of ALK5, leading to reduced cell proliferation in cancer models .

Antimicrobial Activity

A study focusing on pyridine derivatives evaluated their efficacy against various microbial strains. The results highlighted that compounds similar to 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine exhibited significant antimicrobial properties, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.

Anticancer Activity

In vivo studies using xenograft models demonstrated that related compounds could significantly inhibit tumor growth without notable toxicity. For example, a derivative similar to 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine showed tumor growth inhibition in CT26 models at doses of 30 mg/kg .

Table of Biological Activities

The biological activity of 2-Bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine can be attributed to its ability to engage with specific receptors and enzymes due to its unique chemical structure. The bromine atom facilitates nucleophilic substitution reactions, while the tetrahydrofuran moiety enhances solubility and bioavailability, allowing for better interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.